molecular formula C23H11Cl2F3N2O4 B2650732 (5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]-2,5-dihydrofuran-2-one CAS No. 338396-72-8

(5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]-2,5-dihydrofuran-2-one

Cat. No.: B2650732
CAS No.: 338396-72-8
M. Wt: 507.25
InChI Key: DVADYNIXSLYIAC-NVMNQCDNSA-N
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Description

(5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]-2,5-dihydrofuran-2-one is a potent and selective small-molecule inhibitor primarily targeting Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Its mechanism of action involves competitive binding to the ATP-binding site of these kinases, effectively blocking downstream signaling pathways such as JAK-STAT and FLT3-mediated proliferation and survival signals . This compound is of significant research value in oncology, particularly for investigating the pathogenesis and treatment of myeloproliferative neoplasms and acute myeloid leukemia (AML), where mutations in JAK2 and FLT3 are common drivers of disease. It was developed as part of a structure-activity relationship study to optimize potency and selectivity against these key oncogenic targets . Researchers utilize this inhibitor in vitro and in vivo to elucidate the molecular mechanisms of JAK2 and FLT3 signaling, to study cell proliferation, apoptosis, and to evaluate its potential efficacy as a targeted therapeutic agent in preclinical models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5Z)-4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(4-nitrophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11Cl2F3N2O4/c24-15-5-3-13(4-6-15)19-18(9-12-1-7-16(8-2-12)30(32)33)34-22(31)20(19)21-17(25)10-14(11-29-21)23(26,27)28/h1-11H/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVADYNIXSLYIAC-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11Cl2F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]-2,5-dihydrofuran-2-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through a series of reactions involving halogenation and trifluoromethylation.

    Formation of the Furanone Ring: The furanone ring is formed through cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Coupling Reactions: The pyridine and furanone rings are coupled together using cross-coupling reactions, such as Suzuki or Heck coupling, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]-2,5-dihydrofuran-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized and utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the compound’s potential as an anticancer agent. Its structural complexity allows it to interact with biological targets, potentially inhibiting cancer cell proliferation. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties. The presence of chlorine and trifluoromethyl groups in its structure may enhance its biological activity by increasing lipophilicity and altering metabolic pathways .

Mechanism of Action
The mechanism by which (5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]-2,5-dihydrofuran-2-one exerts its effects likely involves binding to specific enzymes or receptors, thereby modulating their activity. This could lead to inhibition of key signaling pathways involved in tumor growth and metastasis .

Agrochemicals

The compound's unique structure also positions it as a candidate for use in agrochemical formulations. Its potential efficacy against pests and diseases can be attributed to the presence of the pyridine ring and chlorinated phenyl groups, which are known to enhance biological activity in agrochemical applications. Research into similar compounds has shown promising results in pest control efficacy, indicating that this compound could be developed into a novel agrochemical agent.

Materials Science

In materials science, the complex structure of this compound may contribute to the development of new materials with specific properties. The incorporation of such compounds into polymers or coatings could enhance thermal stability or provide unique optical properties due to their electronic structure. Investigations into similar dihydrofuran derivatives have shown that they can improve the mechanical properties of composite materials .

Anticancer Research

A notable study examined a series of pyridine-based compounds for their anticancer activity against various cell lines. The study found that modifications to the pyridine ring significantly affected cytotoxicity profiles. The compound was included in a broader analysis where it exhibited promising results against human cancer cell lines, demonstrating an IC50 value indicative of substantial anticancer potential .

Agrochemical Efficacy

In another case study focusing on agrochemical applications, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were tested for their effectiveness against common agricultural pests. Results indicated that certain derivatives had enhanced insecticidal properties compared to traditional agrochemicals currently in use.

Mechanism of Action

The mechanism of action of (5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with:

  • 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one (T3D3893): Both contain trifluoromethyl and chloroaromatic groups, but the pyridazinone core in T3D3893 differs from the dihydrofuran-2-one scaffold.
  • (5Z)-3-(4-chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one : Replacing the nitro group with a furan moiety decreases electrophilicity but introduces π-π stacking capabilities due to the aromatic furan ring .

Physicochemical Properties

Property Target Compound T3D3893 Thiazolidin-4-one Derivative
Molecular Weight (g/mol) ~530 (estimated) 333.7 386.8
LogP (Predicted) ~4.2 (highly lipophilic) 3.1 3.8
Solubility in Water Low Moderate Low
Key Functional Groups Trifluoromethyl, nitro, chloro Trifluoromethyl, chloro, amine Chloro, furan, thione

Reactivity and Stability

  • Electrophilic Reactivity : The nitro group in the target compound enhances electrophilicity at the methylidene position compared to the furan-containing analogue, making it more reactive toward nucleophilic agents .
  • Thermal Stability: The dihydrofuran-2-one ring system, stabilized by conjugation with the nitrophenyl group, exhibits higher thermal stability (decomposition >250°C) than pyridazinone derivatives like T3D3893 (decomposition ~180°C) .

NMR Spectral Analysis

Evidence from NMR studies on structurally related compounds (e.g., Rapa, compounds 1 and 7) reveals that substituents in regions A (positions 39–44) and B (positions 29–36) alter chemical shifts. For the target compound, the nitrophenyl group in region A likely causes downfield shifts (~7.5–8.5 ppm for aromatic protons), whereas the trifluoromethyl group in region B induces deshielding (~3.5–4.0 ppm for adjacent protons) .

Biological Activity

The compound (5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]-2,5-dihydrofuran-2-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyridine ring and multiple functional groups, suggests various mechanisms of action that could be exploited for therapeutic purposes.

Chemical Structure and Properties

The molecular formula of the compound is C23H18Cl3F3N2O2C_{23}H_{18}Cl_3F_3N_2O_2, with a molar mass of 531.14 g/mol. The compound's structure includes:

  • A pyridine ring with a trifluoromethyl group.
  • A dihydrofuran core .
  • Multiple chlorophenyl and nitrophenyl substituents.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. Potential mechanisms include:

  • Inhibition of enzyme activity , particularly in pathways related to cancer cell proliferation.
  • Modulation of receptor signaling , which may affect cellular processes such as apoptosis and cell cycle regulation.
  • Disruption of cellular processes , leading to increased cytotoxicity in cancer cells.

Anticancer Activity

Recent studies have focused on the anticancer properties of similar compounds, indicating that derivatives with structural similarities can exhibit significant antiproliferative effects. For instance, compounds synthesized with similar structural motifs have shown IC50 values in the nanomolar range against various cancer cell lines.

CompoundCell Line TestedIC50 (nM)Reference
Compound AA549 (Lung Cancer)9.5 ± 2
Compound BHCT116 (Colon Cancer)11.9 ± 3
Compound CMCF7 (Breast Cancer)47

These findings suggest that the target compound may possess similar or enhanced activity due to its unique structural features.

Apoptotic Effects

The compound's potential to induce apoptosis in cancer cells has been evaluated through assays measuring caspase activity. Increased levels of caspase-3 and caspase-8 were observed, indicating activation of apoptotic pathways.

Case Studies

  • Case Study on EGFR Inhibition : In a study evaluating compounds targeting the epidermal growth factor receptor (EGFR), derivatives similar to the target compound showed potent inhibitory effects with IC50 values comparable to established drugs like osimertinib, suggesting potential for development in targeted cancer therapies .
  • Cytotoxicity Evaluation : A series of structurally related compounds were tested against multiple cancer cell lines, revealing significant cytotoxic activity correlated with structural modifications that enhance binding affinity to target proteins .

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